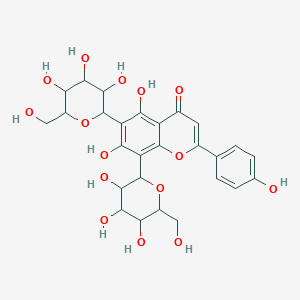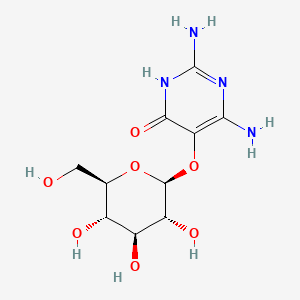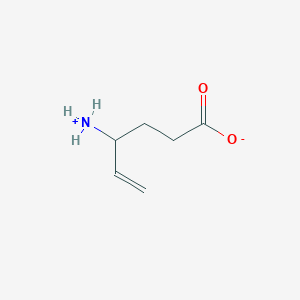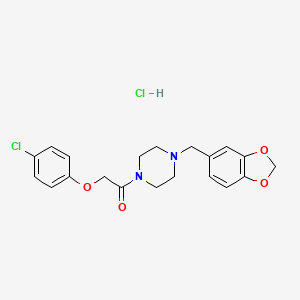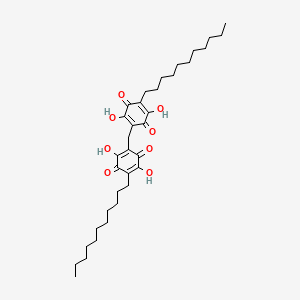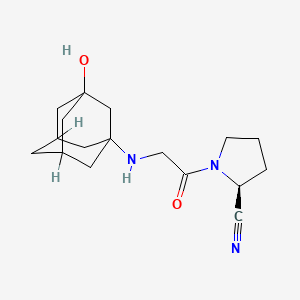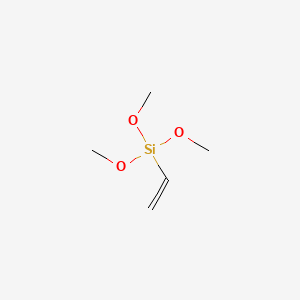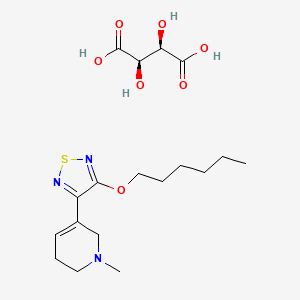
Xanomeline tartrate
准备方法
合成路线和反应条件
酒石酸扎诺美林是通过一系列化学反应合成的,这些反应涉及噻二唑环的形成以及随后己氧基和吡啶基的连接。合成路线通常涉及以下步骤:
噻二唑环的形成: 通过在特定条件下使适当的起始原料反应来形成噻二唑环,以生成所需的噻二唑中间体。
己氧基的连接: 己氧基是通过烷基化反应引入的,其中噻二唑中间体与己氧基烷基化剂反应。
吡啶环的形成: 吡啶环是通过环化反应形成的,其中中间体经受促进吡啶环形成的条件。
最终偶联和酒石酸盐的形成: 最后一步涉及使中间体与酒石酸盐偶联,以生成酒石酸扎诺美林.
工业生产方法
酒石酸扎诺美林的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高效催化剂、优化反应条件和纯化技术,以确保最终产品的产率高和纯度高 .
化学反应分析
反应类型
酒石酸扎诺美林会发生各种化学反应,包括:
氧化: 酒石酸扎诺美林会发生氧化反应,其中它与氧化剂反应生成氧化产物。
还原: 还原反应涉及加氢或脱氧,导致酒石酸扎诺美林的还原形式。
常见的试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 常见的还原剂包括硼氢化钠和氢化铝锂。
取代: 取代反应的常见试剂包括卤代烷和亲核试剂.
主要形成的产物
这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化反应可能会生成氧化衍生物,而取代反应可能会生成各种取代的酒石酸扎诺美林衍生物 .
科学研究应用
酒石酸扎诺美林具有广泛的科学研究应用,包括:
作用机制
相似化合物的比较
类似化合物
槟榔碱: 一种存在于槟榔中的天然毒蕈碱受体激动剂,其结构与酒石酸扎诺美林相似.
乙酰胆碱: 酒石酸扎诺美林在毒蕈碱受体上的作用类似于天然神经递质.
毛果芸香碱: 另一种用于治疗青光眼和口干的毒蕈碱受体激动剂.
酒石酸扎诺美林的独特性
酒石酸扎诺美林在其对 M1 和 M4 毒蕈碱受体亚型的选择性方面是独一无二的,这使它能够调节大脑中特定的神经递质回路。 这种选择性,加上其穿过血脑屏障的能力,使酒石酸扎诺美林成为治疗中枢神经系统疾病的有希望的候选者 .
属性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS.C4H6O6/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;5-1(3(7)8)2(6)4(9)10/h8H,3-7,9-11H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSVWTMVMBGIHQ-LREBCSMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=NSN=C1C2=CCCN(C2)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165143 | |
| Record name | Xanomeline tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152854-19-8 | |
| Record name | Xanomeline tartrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152854198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanomeline tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANOMELINE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B80W7AUT8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


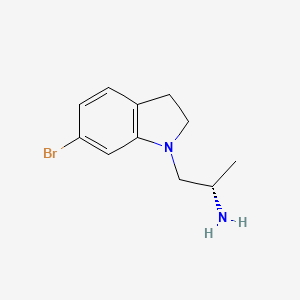
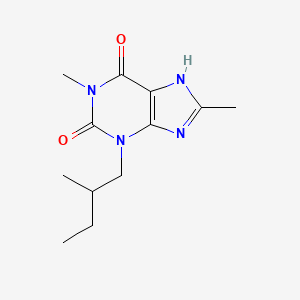
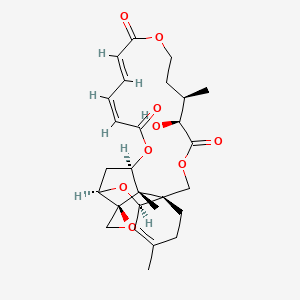
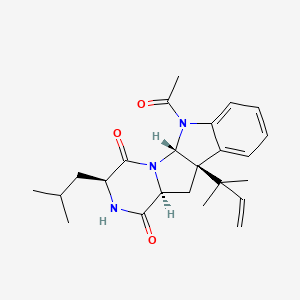
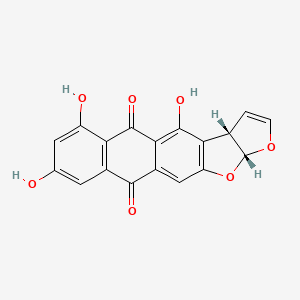
![Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate](/img/structure/B1682211.png)
